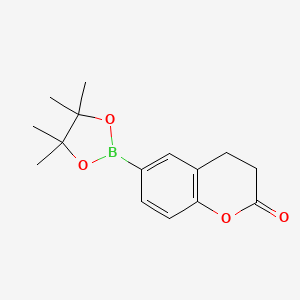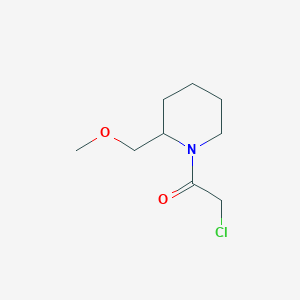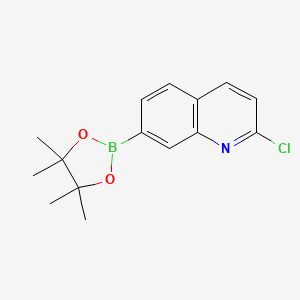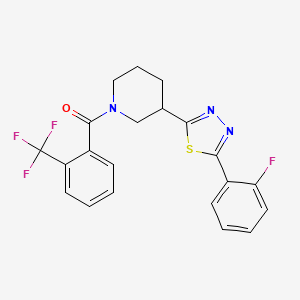
3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Ring: Starting with a chlorophenyl derivative, the furyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or addition reactions.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through amide bond formation, often using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furyl ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and quinoline groups are often involved in binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-BROMOPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE
- 3-(5-(2-METHOXYPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE
Uniqueness
The presence of the 2-chlorophenyl group in 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANO-N-(5-QUINOLINYL)ACRYLAMIDE may impart unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-19-7-2-1-5-17(19)22-11-10-16(29-22)13-15(14-25)23(28)27-21-9-3-8-20-18(21)6-4-12-26-20/h1-13H,(H,27,28)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNRXDXOBKMKE-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)
![6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2685942.png)
![3-Benzyl-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2685943.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2685947.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2685948.png)

![N-(2-chlorophenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2685952.png)
![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)
![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)



